

Application Note: 1H and 13C NMR Spectral Assignment for 4-Ethylhexanal

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the acquisition and assignment of 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for the aliphatic aldehyde, **4-ethylhexanal**. Due to the absence of publicly available experimental spectra for **4-ethylhexanal**, this application note presents predicted 1H and 13C NMR data based on the analysis of structurally related compounds. The methodologies outlined herein are designed to enable researchers to acquire high-quality NMR data for structural elucidation and purity assessment of **4-ethylhexanal** and similar small organic molecules.

Introduction

4-Ethylhexanal is a branched-chain aldehyde with applications in fragrance, flavor, and as a potential intermediate in organic synthesis. Accurate structural characterization is paramount for its use in research and development. NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. This note details the predicted spectral assignments for **4-ethylhexanal** and provides a standardized protocol for experimental verification.

Predicted NMR Spectral Data



The following tables summarize the predicted 1H and 13C NMR chemical shifts, multiplicities, and assignments for **4-ethylhexanal**. These predictions are derived from established chemical shift ranges and data from analogous compounds such as hexanal and 2-ethylhexanal.

Table 1: Predicted 1H NMR Spectral Data for 4-Ethylhexanal (in CDCl3)

Atom Number	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
1	9.76	t	1H	H-1 (Aldehyde)
2	2.42	dt	2H	H-2
3	1.65	m	2H	H-3
4	1.40	m	1H	H-4
5	1.35	m	4H	H-5
6	0.90	t	6H	H-6

Table 2: Predicted 13C NMR Spectral Data for 4-Ethylhexanal (in CDCl3)

Atom Number Chemical Shift (δ , ppm)		Assignment	
1	202.5	C-1 (Aldehyde)	
2	43.9	C-2	
3	29.5	C-3	
4	38.7	C-4	
5	25.4	C-5	
6	11.4	C-6	

Experimental Protocol

This section outlines a standard operating procedure for the acquisition of 1H and 13C NMR spectra of **4-ethylhexanal**.



1. Sample Preparation

- Materials:
 - 4-Ethylhexanal (approx. 5-10 mg)
 - Deuterated chloroform (CDCl3) with 0.03% v/v tetramethylsilane (TMS)
 - NMR tube (5 mm diameter)
 - Pipette and tips
 - Vortex mixer
- Procedure:
 - Weigh approximately 5-10 mg of 4-ethylhexanal directly into a clean, dry NMR tube.
 - Add approximately 0.6 mL of CDCl3 containing TMS to the NMR tube.
 - Cap the NMR tube securely and vortex gently until the sample is completely dissolved.
- 2. NMR Instrument Parameters
- Instrument: 400 MHz (or higher) NMR Spectrometer
- Probe: 5 mm broadband probe
- Temperature: 298 K (25 °C)
- 2.1. 1H NMR Acquisition
- Pulse Program: zg30 (or equivalent)
- Number of Scans: 16
- Dummy Scans: 4
- Acquisition Time: 4.0 seconds



- Relaxation Delay: 2.0 seconds
- Spectral Width: 20 ppm (-5 to 15 ppm)
- Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (e.g., 6 ppm)

2.2. 13C NMR Acquisition

- Pulse Program: zgpg30 (or equivalent with proton decoupling)
- Number of Scans: 1024 (or more for dilute samples)
- Dummy Scans: 4
- · Acquisition Time: 1.0 second
- Relaxation Delay: 2.0 seconds
- Spectral Width: 250 ppm (-20 to 230 ppm)
- Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (e.g., 100 ppm)
- 3. Data Processing
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum manually or automatically.
- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for 1H NMR and the residual CDCl3 peak to 77.16 ppm for 13C NMR.
- Integrate the peaks in the 1H NMR spectrum.
- Perform peak picking to identify the chemical shifts of all signals in both 1H and 13C spectra.

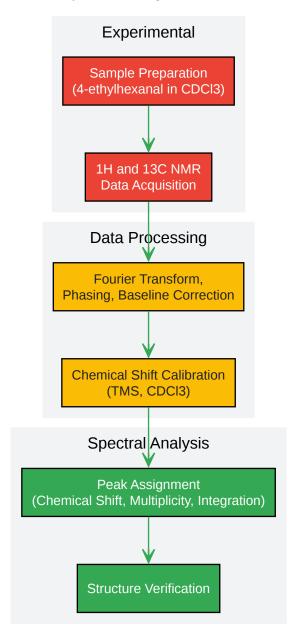
Visualizations



The following diagrams illustrate the structure of **4-ethylhexanal** with atom numbering for spectral assignment and the logical workflow for the NMR analysis.

Caption: Structure of **4-ethylhexanal** with atom numbering.

NMR Spectral Assignment Workflow



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Caption: Logical workflow for NMR spectral assignment.







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